molecular formula C23H24N4O2 B2737206 N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2034523-69-6

N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B2737206
CAS No.: 2034523-69-6
M. Wt: 388.471
InChI Key: GASXHBJJQHMNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, also known as DPM-125 or GSK-3 inhibitor, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Scientific Research Applications

Medicinal Chemistry Applications

The pyranopyrimidine core, a structural motif related to the given compound, has been identified as a key precursor for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research has highlighted the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, suggesting their importance in the development of lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023). Additionally, studies on pyrrolidin-2-one pharmacophore analogs, such as phenylpiracetam, indicate their relevance as central nervous system agents, highlighting the role of stereochemistry in improving pharmacological profiles (Veinberg et al., 2015).

Environmental Science Applications

The presence and degradation of polybrominated diphenyl ethers (PBDEs) in the environment have been extensively studied, providing insights into the fate of brominated compounds similar in structure to the given compound. These studies emphasize the importance of understanding the environmental behavior, toxicity, and degradation pathways of such compounds to mitigate their potential impacts (Akortia et al., 2016).

Chemical Synthesis and Reactivity

Research on the synthetic pathways for developing substituted derivatives through multicomponent reactions using diverse catalysts sheds light on the chemical reactivity and potential applications of compounds structurally related to "N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide" (Parmar, Vala, & Patel, 2023). Such research underlines the compound's role as a versatile intermediate in organic synthesis, leading to various bioactive molecules and materials.

Properties

IUPAC Name

N-benzhydryl-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-24-14-12-21(25-17)29-20-13-15-27(16-20)23(28)26-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12,14,20,22H,13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASXHBJJQHMNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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